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Compound of Interest

Compound Name: Trimethyl orthovalerate

Cat. No.: B104153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Trimethyl orthovalerate, systematically known as 1,1,1-trimethoxypentane according to

IUPAC nomenclature, is a versatile orthoester that serves as a valuable reagent and

intermediate in organic synthesis. This technical guide provides an in-depth overview of its

chemical identity, physicochemical properties, synthesis, and key applications, with a focus on

experimental protocols and reaction mechanisms relevant to researchers in the pharmaceutical

and chemical industries.

Chemical Identity and Synonyms
Trimethyl orthovalerate is an organic compound classified as an orthoester. Its unique

structure, featuring three methoxy groups attached to a single carbon atom, imparts specific

reactivity that is leveraged in various chemical transformations.

IUPAC Name: 1,1,1-trimethoxypentane[1][2]

Synonyms:

Methyl orthovalerate[1][3]

Orthovaleric acid, trimethyl ester[1][4][5][6]
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Pentane, 1,1,1-trimethoxy-[1][4]

Trimethyl orthopentanoate[4][7]

Physicochemical Properties
A comprehensive summary of the key physical and chemical properties of trimethyl
orthovalerate is presented in the table below. This data is essential for its proper handling,

storage, and application in experimental settings.

Property Value Reference(s)

Molecular Formula C₈H₁₈O₃ [1][3][8]

Molecular Weight 162.23 g/mol [1][3][8]

CAS Number 13820-09-2 [1][3][8]

Appearance Clear colorless liquid [8]

Boiling Point 164-166 °C (at 760 mmHg) [3][9][10]

60 °C (at 14 mmHg) [3]

Density 0.941 g/mL at 25 °C [9][10]

0.92 g/mL at 20 °C [8]

Refractive Index (n_D²⁰) 1.410 [9][10]

Flash Point 42 °C (107.6 °F) - closed cup [9][10]

Solubility
Soluble in organic solvents;

limited solubility in water.
[4]

Synthesis of Trimethyl Orthovalerate
The most common and well-established method for the synthesis of trimethyl orthovalerate is

the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an

alcohol to form an imino ester salt (a Pinner salt), which is then alcoholyzed to the orthoester.

Pinner Reaction: An Overview
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The Pinner reaction provides a direct route to orthoesters from nitriles. The general mechanism

involves the activation of the nitrile by an acid, followed by nucleophilic attack of an alcohol to

form an imidate. Subsequent alcoholysis in the presence of excess alcohol yields the final

orthoester product.

Valeronitrile (R-C≡N)

Step 1:
Imidate Formation

Methanol (CH₃OH)

Step 2:
Alcoholysis

HCl (catalyst) Methyl Valerimidate Hydrochloride
[R-C(=NH₂⁺)OCH₃]Cl⁻

Trimethyl Orthovalerate
R-C(OCH₃)₃

NH₄Cl

Click to download full resolution via product page

Pinner reaction for trimethyl orthovalerate synthesis.

Detailed Experimental Protocol for Synthesis
The following protocol is adapted from a greener Pinner synthesis methodology for trimethyl

orthoesters.[5]

Materials:

Valeronitrile

Methanol (anhydrous)

Hydrogen chloride (gas)

Sodium carbonate (0.5 M aqueous solution)

Ethyl acetate

Sodium sulfate (anhydrous)
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Procedure:

Imidate Hydrochloride Formation: In a flask equipped for gas inlet, a mixture of valeronitrile

and a moderate excess of anhydrous methanol is cooled to 5 °C. Anhydrous hydrogen

chloride gas is bubbled through the solution. The reaction progress is monitored until the

formation of the methyl valerimidate hydrochloride salt is complete. This intermediate can be

isolated with excellent yields (>90%).

Alcoholysis: The isolated imidate hydrochloride is then subjected to methanolysis. The salt is

stirred with an excess of methanol at a temperature between 25-65 °C.

Work-up and Purification: Upon completion of the reaction, the solid ammonium chloride is

allowed to settle. The supernatant is transferred to a flask containing a 0.5 M aqueous

solution of sodium carbonate for neutralization. The aqueous phase is then extracted with

ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and

the solvent is removed by rotary evaporation.

Distillation: The crude product, a pale yellow liquid, is purified by distillation to yield pure

trimethyl orthovalerate (reported yield of 58%).[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b104153?utm_src=pdf-body
https://iris.unive.it/bitstream/10278/38060/1/c3gc40774h.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Reactants Mixing
Valeronitrile + Anhydrous Methanol

2. HCl Gas Introduction
(Formation of Imidate Salt)

3. Alcoholysis
(Reaction with excess Methanol)

4. Neutralization
(with Na₂CO₃ solution)

5. Extraction
(with Ethyl Acetate)

6. Drying
(over Na₂SO₄)

7. Solvent Removal
(Rotary Evaporation)

8. Purification
(Distillation)

Final Product:
Trimethyl Orthovalerate

Click to download full resolution via product page

Experimental workflow for the synthesis of trimethyl orthovalerate.
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Applications in Organic Synthesis
Trimethyl orthovalerate is a valuable reagent in a variety of organic transformations, primarily

serving as a protecting group for carboxylic acids and as a precursor for the formation of other

functional groups.

Protection of Carboxylic Acids
Orthoesters are robust protecting groups for carboxylic acids, offering stability in basic and

nucleophilic conditions.[6] While a specific protocol for using trimethyl orthovalerate as a

protecting group was not detailed in the search results, the general principle involves the

conversion of the carboxylic acid to the corresponding orthoester, which can be later

hydrolyzed back to the carboxylic acid under mild acidic conditions.

Synthesis of Heterocyclic Compounds
Orthoesters are widely used in the synthesis of various heterocyclic systems. For example,

they can react with compounds containing appropriately positioned nucleophiles to form rings.

While the search results did not provide a specific protocol for trimethyl orthovalerate in this

context, it is a known application for orthoesters in general.

Acylation Reactions: A Model Protocol
Orthoesters can be used for the regioselective acylation of polyol-containing molecules. The

following is an experimental protocol for the synthesis of 9-O-acetylated N-acetylneuraminic

acid using trimethyl orthoacetate, which serves as a model for how trimethyl orthovalerate
could be used in similar acylation reactions.[3]

Materials:

N-acetylneuraminic acid

Dimethyl sulfoxide (DMSO)

p-Toluenesulfonic acid (p-TsOH)

Trimethyl orthoacetate (as a model for trimethyl orthovalerate)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b104153?utm_src=pdf-body
https://d-scholarship.pitt.edu/25624/3/10.1351_pac199971030415.pdf
https://www.benchchem.com/product/b104153?utm_src=pdf-body
https://www.benchchem.com/product/b104153?utm_src=pdf-body
https://www.benchchem.com/product/b104153?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9303589/
https://www.benchchem.com/product/b104153?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DOWEX-1X8 formate anion exchange resin

Formic acid

Procedure:

To a solution of N-acetylneuraminic acid (1 eq.) in DMSO, a catalytic amount of p-TsOH is

added.

Trimethyl orthoacetate (2 eq.) is then added to the solution.

The reaction mixture is stirred at room temperature for 20 minutes.

The resulting mixture is directly purified by column chromatography on DOWEX-1X8 formate

anion exchange resin.

The column is washed with water and then eluted with formic acid.

The formic acid is removed under reduced pressure to yield the 9-O-acetylated product.[3]

This protocol highlights the utility of orthoesters in achieving regioselective acylation under mild

conditions, a strategy that can be extended to trimethyl orthovalerate for the introduction of a

valeryl group.

Safety and Handling
Trimethyl orthovalerate is a flammable liquid and vapor.[1] It can cause skin and serious eye

irritation.[1] Appropriate personal protective equipment, including gloves and eye protection,

should be worn when handling this compound. It should be stored in a well-ventilated place

and kept away from heat, sparks, and open flames.

Conclusion
Trimethyl orthovalerate is a valuable and versatile chemical intermediate with a well-defined

synthesis and a range of potential applications in organic chemistry. Its utility as a synthetic

building block, particularly in the protection of carboxylic acids and the synthesis of complex

molecules, makes it an important tool for researchers in drug discovery and development. The
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experimental protocols and data presented in this guide provide a solid foundation for the safe

and effective use of trimethyl orthovalerate in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b104153?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

